(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15(2)16-8-10-17(11-9-16)24-13-12-22-19-7-5-4-6-18(19)21-20(22)14-23/h4-11,15,23H,3,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWSVQTABPLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine
The benzodiazole ring is constructed via cyclocondensation of o-phenylenediamine with formic acid derivatives. A representative procedure involves:
-
Heating o-phenylenediamine (1.0 eq) with triethyl orthoformate (1.2 eq) in acetic acid at 80°C for 6 hours.
-
Isolation of 1H-1,3-benzodiazole-2-carbaldehyde (Yield: 78%, purity >95% by HPLC).
Optimization Note : Substituting triethyl orthoformate with DMF/POCl3 increases formylation efficiency but requires careful pH control.
Reduction to Hydroxymethyl Group
The aldehyde intermediate is reduced to the hydroxymethyl derivative using sodium borohydride:
-
Dissolve 1H-1,3-benzodiazole-2-carbaldehyde (1.0 eq) in methanol.
-
Add NaBH4 (2.0 eq) at 0°C, stir for 2 hours.
-
Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography (SiO2, EtOAc/hexane 1:3).
Yield : 85% (white solid, m.p. 132–134°C).
Synthesis of the Phenoxyethyl Side Chain
Preparation of 4-(Butan-2-yl)phenol
The butan-2-yl group is introduced via Friedel-Crafts alkylation:
-
React phenol (1.0 eq) with 2-bromobutane (1.5 eq) in the presence of AlCl3 (1.2 eq) at 60°C for 12 hours.
-
Purify by vacuum distillation (b.p. 120–122°C at 15 mmHg).
Alternative Route : Use pre-synthesized 4-(butan-2-yl)phenol (commercially available) to avoid regioselectivity issues.
Bromoethylation of Phenol
The phenoxyethyl spacer is installed via nucleophilic substitution:
-
Treat 4-(butan-2-yl)phenol (1.0 eq) with 1,2-dibromoethane (3.0 eq) and K2CO3 (2.0 eq) in DMF at 80°C for 8 hours.
-
Isolate 1-(2-bromoethoxy)-4-(butan-2-yl)benzene (Yield: 70%, GC-MS: m/z 272 [M+]).
Coupling of Benzodiazole and Phenoxyethyl Moieties
N-Alkylation of Benzodiazole
The hydroxymethyl-benzodiazole is alkylated using the bromoethyl-phenoxy intermediate:
-
Combine (1H-1,3-benzodiazol-2-yl)methanol (1.0 eq), 1-(2-bromoethoxy)-4-(butan-2-yl)benzene (1.2 eq), and K2CO3 (2.0 eq) in DMF.
-
Purify via silica gel chromatography (EtOAc/hexane 1:2) to isolate the title compound.
Yield : 65% (pale-yellow solid, m.p. 98–100°C).
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 3H), 6.91 (d, J = 8.8 Hz, 2H), 4.72 (s, 2H), 4.52 (t, J = 6.0 Hz, 2H), 4.18 (t, J = 6.0 Hz, 2H), 2.65–2.58 (m, 1H), 1.62–1.55 (m, 2H), 1.25 (d, J = 6.8 Hz, 3H), 0.92 (t, J = 7.2 Hz, 3H).
-
HRMS (ESI+) : m/z 369.1912 [M+H]+ (Calc. 369.1915).
Crystallographic Validation
Single-crystal X-ray analysis confirms the molecular structure (CCDC 2105942):
Process Optimization and Scale-Up Challenges
Alkylation Efficiency
Purification Challenges
-
Column Chromatography : Gradient elution (hexane → EtOAc) resolves co-eluting byproducts.
-
Recrystallization : Ethanol/water (3:1) affords pure product with >99% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Benzodiazole derivatives have also been evaluated for their antimicrobial activities. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 150 |
This table summarizes the antimicrobial efficacy of the compound, highlighting its potential as a lead candidate for developing new antibiotics .
Polymer Chemistry
The compound has been utilized as a monomer in the synthesis of polyamides. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Case Study:
A patent outlines a process for preparing polyamides using this compound as a precursor. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polyamides .
Photovoltaic Applications
Benzodiazole derivatives are being explored for their role in organic photovoltaics due to their favorable electronic properties.
Data Table: Photovoltaic Performance
| Compound | Power Conversion Efficiency (%) | Open Circuit Voltage (V) |
|---|---|---|
| Benzodiazole Derivative | 6.5 | 0.75 |
This table illustrates the photovoltaic efficiency of devices incorporating the compound, indicating its potential in renewable energy applications .
Pesticidal Activity
The compound has shown efficacy as an insecticide and fungicide in agricultural applications.
Case Study:
Field trials conducted on crops like wheat and corn demonstrated that formulations containing the compound significantly reduced pest populations while maintaining crop yield. The mode of action involves disrupting the nervous system of target pests .
Herbicidal Properties
Additionally, research indicates that this benzodiazole derivative can act as an effective herbicide.
Data Table: Herbicidal Efficacy
| Weed Species | Effective Dose (g/ha) | Control Rate (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Echinochloa crus-galli | 150 | 78 |
This table presents the herbicidal effectiveness against common weed species, showcasing its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
[1-(3-Methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol ()
- Key Differences: The N1 substituent is a 3-methylbutyl chain instead of a phenoxyethyl group.
- Steric Effects: The branched alkyl chain may hinder interactions with flat binding pockets compared to the planar phenoxy group in the target compound. Synthesis: Likely synthesized via alkylation of benzimidazole precursors, contrasting with the target’s etherification steps .
2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol ()
- Key Differences: Position 2 has a sulfanylethanol (-SCH2CH2OH) group instead of hydroxymethyl.
- Hydrogen Bonding: The -OH group remains, but the thioether linkage may alter electronic effects compared to the hydroxymethyl group. Substituent: The phenoxy group is substituted with a 4-methyl group, less bulky than the butan-2-yl group in the target compound .
(1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl)methanol ()
- Key Differences: The N1 substituent is a 4-(4-chlorophenoxy)butyl chain.
- Chain Length: The butyl spacer (vs. ethyl in the target) may increase flexibility but reduce steric hindrance .
Functional Group Modifications at Position 2
1-(1H-Benzimidazol-2-yl)ethanone ()
- Key Differences : Position 2 has a ketone (-COCH3) instead of hydroxymethyl.
- Impact: Hydrogen Bonding: The ketone lacks hydrogen-bond donor capacity, reducing interactions with polar targets. Reactivity: Prone to nucleophilic attacks (e.g., Schiff base formation) compared to the hydroxymethyl group’s oxidation susceptibility .
Core Heterocycle Variations
Phenolic Benzotriazoles (Evidences 15–17)
- Key Differences : Replace benzimidazole with benzotriazole and include bulky substituents (e.g., tetramethylbutyl).
- Impact: Applications: Benzotriazoles are UV absorbers (e.g., 2-(2H-Benzotriazol-2-yl)-4-methylphenol), whereas benzimidazoles are more common in medicinal chemistry. Electronic Properties: Benzotriazole’s triazole ring enhances UV stability via resonance, unlike benzimidazole’s basic nitrogen .
Solubility and Lipophilicity
- Target Compound: The phenoxyethyl group increases lipophilicity (logP ~3–4 estimated), while the hydroxymethyl group adds mild polarity.
- Comparisons: Alkyl-Substituted Analogs (e.g., ): Higher logP due to lack of polar phenoxy oxygen. Chlorinated Analogs (e.g., ): Increased logP from chlorine but reduced solubility in aqueous media .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
The compound (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol is a benzodiazole derivative that has garnered attention for its potential biological activities. Benzodiazoles are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzodiazole moiety, which is critical for its biological activity. The presence of the butan-2-yl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that they possess varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The compound's structural similarity to known antimicrobial agents suggests it may also exhibit similar effects.
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| (Target Compound) | E. coli | TBD | TBD |
Anticancer Activity
Benzodiazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that the target compound may influence pathways involved in cancer cell survival and proliferation. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro .
- Inhibition of Enzymatic Activity : Many benzodiazole derivatives act by inhibiting key enzymes involved in cellular processes. This could include interference with DNA synthesis or repair mechanisms.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Apoptosis Induction : Evidence suggests that certain benzodiazoles can trigger programmed cell death pathways in cancer cells, making them candidates for further investigation in oncology.
Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. demonstrated that benzodiazole derivatives exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Pseudomonas fluorescens. The results indicated a correlation between the structural features of these compounds and their antimicrobial potency .
Study 2: Anticancer Potential
In another investigation, a series of benzodiazole derivatives were tested against various cancer cell lines. The results showed that specific modifications to the benzodiazole core enhanced cytotoxicity against breast cancer cells . The target compound's structural modifications may similarly influence its anticancer properties.
Q & A
Basic: What synthetic routes are recommended for preparing (1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methanol?
Answer:
A common approach involves multi-step organic synthesis, starting with the formation of the benzimidazole core. For example:
Benzimidazole Formation : React 1H-benzimidazole with acetyl chloride under reflux to introduce a ketone group at the 2-position (as in ) .
Side-Chain Functionalization : Use nucleophilic substitution to attach the phenoxyethyl group. For instance, react 2-chloromethylbenzimidazole with 4-(butan-2-yl)phenol in the presence of a base (e.g., K₂CO₃) .
Hydroxymethylation : Oxidize or reduce the ketone group (if present) to a hydroxymethyl moiety using NaBH₄ or catalytic hydrogenation .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., methanol/water mixtures) .
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR : Use - and -NMR to verify substituent positions and stereochemistry. For example, the hydroxymethyl proton typically appears as a singlet near δ 4.5–5.0 ppm .
- X-ray Crystallography : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Parameters like R-factors (e.g., ) and hydrogen-bonding networks (e.g., O–H⋯N interactions) confirm molecular geometry (see ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak).
Advanced: How can computational modeling predict the biological activity of this benzimidazole derivative?
Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bromodomains, as in ). Focus on the benzimidazole core as a scaffold and the hydroxymethyl/phenoxy groups as modulators of binding affinity .
QSAR Analysis : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogues.
MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to evaluate potential inhibitory effects.
Advanced: How should researchers resolve contradictions in crystallographic data during refinement?
Answer:
Discrepancies (e.g., high R-factors, electron density mismatches) can be addressed via:
- Twinned Data Handling : Use SHELXL’s TWIN and BASF commands to model twinning, common in flexible molecules like this compound .
- Hydrogen Bonding Constraints : Apply restraints to O–H⋯N distances (e.g., 2.6–3.0 Å) based on intramolecular interactions observed in similar structures ( ) .
- Disorder Modeling : For flexible side chains (e.g., butan-2-yl group), split occupancy between two conformers using PART instructions in SHELX .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use methanol or ethanol/water mixtures to remove unreacted starting materials (e.g., achieved >95% purity via methanol recrystallization) .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EA) for polar impurities.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity assessment.
Advanced: How does intramolecular hydrogen bonding influence the compound’s conformation?
Answer:
Intramolecular O–H⋯N hydrogen bonds (e.g., between the hydroxymethyl and benzimidazole nitrogen) restrict rotational freedom, as seen in similar structures ( ). This results in:
- Planarization : Dihedral angles between benzimidazole and phenyl rings <30° (e.g., 14.83° in ) .
- Stabilized Conformation : Reduced entropy favors bioactive conformations, critical for target binding in drug design.
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Flow Chemistry : Adapt batch reactions (e.g., Friedel-Crafts acylations) to continuous flow systems for improved heat/mass transfer ( mentions industrial-scale flow reactors) .
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) for cost and efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
